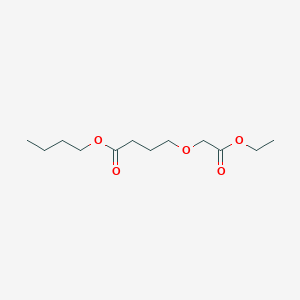

Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate

Description

Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate is a branched ester compound characterized by a butyl ester backbone with a substituted ethoxy-oxoethoxy functional group. This structural complexity distinguishes it from simpler esters like butyl butanoate or ethyl butanoate. Its synthesis likely involves multi-step esterification or alkylation reactions, as seen in analogous compounds such as ethyl 4-bromo-butanoate, which employs alkylation with anhydrous K₂CO₃ and acetone as a solvent .

Properties

CAS No. |

90747-00-5 |

|---|---|

Molecular Formula |

C12H22O5 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

butyl 4-(2-ethoxy-2-oxoethoxy)butanoate |

InChI |

InChI=1S/C12H22O5/c1-3-5-9-17-11(13)7-6-8-15-10-12(14)16-4-2/h3-10H2,1-2H3 |

InChI Key |

MEBQBMIDGOZVBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCCOCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate typically involves the reaction between butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be broken down in the presence of water and an acid or base catalyst, resulting in the formation of butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid.

Reduction: Corresponding alcohols.

Transesterification: Different esters and alcohols.

Scientific Research Applications

Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of esterases, enzymes that hydrolyze esters.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

Industry: Utilized in the production of fragrances, flavorings, and plasticizers.

Mechanism of Action

The mechanism of action of Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction results in the release of butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparison

- Butyl butanoate (Butyl butyrate): A linear ester with a butyl group and a butanoate moiety. It is widely studied in food chemistry as a volatile compound contributing to fruity aromas but is also linked to off-flavors in stored apples .

- Ethyl 4-bromo-butanoate: Features a bromine substituent on the butanoate chain, enhancing its reactivity in alkylation or nucleophilic substitution reactions .

- Hexyl butanoate: A longer-chain ester associated with microbial production in bacterial strains, demonstrating the role of ester chain length in volatility and biological interactions .

Volatility and Stability

Studies on apple volatiles using HS-SPME-GC-MS highlight that esters with longer or branched chains (e.g., hexyl hexanoate) exhibit lower volatility and persistence during storage . Butyl butanoate, a smaller ester, shows significant volatility and is used as a quality indicator in fruit storage due to its fluctuating levels under controlled conditions . In contrast, Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate’s extended structure likely decreases its volatility, making it less prone to degradation during storage.

Data Table: Key Properties of Comparative Esters

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility (Polarity Trend) | Key Applications |

|---|---|---|---|---|

| Butyl butanoate | 144.21 | 165–168 | Low (hydrophobic) | Flavoring, fragrance |

| Ethyl 4-bromo-butanoate | 195.04 | 200–205 | Moderate (polar bromine) | Synthetic intermediate |

| Hexyl butanoate | 172.27 | 210–215 | Low | Microbial metabolites |

| This compound | 248.28 (calculated) | 230–240 (estimated) | High (due to ethoxy groups) | Hypothesized: Specialty solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.